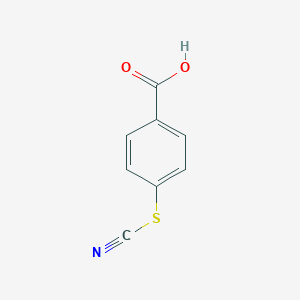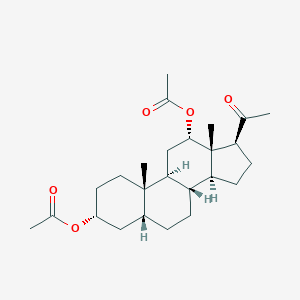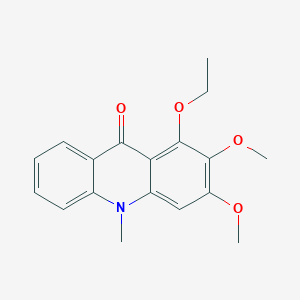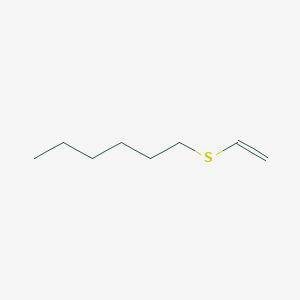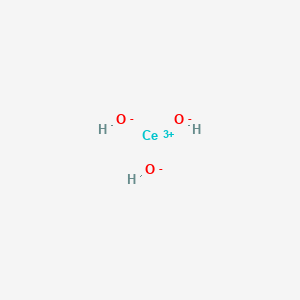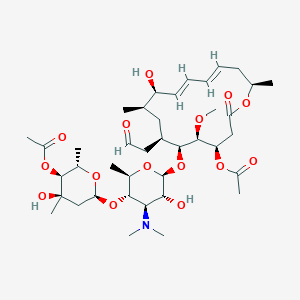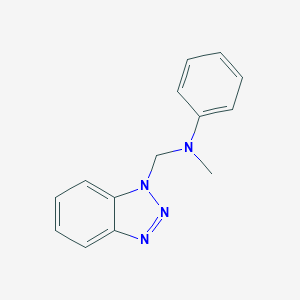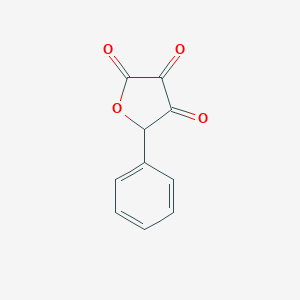
5-Phenyloxolane-2,3,4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyloxolane-2,3,4-trione, also known as 1,2,4-trioxolane-5-phenyl, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This molecule has a unique structure that makes it an attractive candidate for various laboratory experiments.
Aplicaciones Científicas De Investigación
5-Phenyloxolane-2,3,4-trione has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicine. This molecule has been shown to have anti-tumor and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. Additionally, it has been used in the synthesis of other biologically active compounds, such as quinolines and benzimidazoles.
Mecanismo De Acción
The mechanism of action of 5-Phenyloxolane-2,3,4-trione is not well understood. However, it is believed to act by generating reactive oxygen species (ROS) that can induce apoptosis in cancer cells. ROS are highly reactive molecules that can damage cellular components and trigger cell death pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Phenyloxolane-2,3,4-trione can induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative stress. However, more research is needed to fully understand the biochemical and physiological effects of this molecule.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-Phenyloxolane-2,3,4-trione is its unique structure, which makes it an attractive candidate for various laboratory experiments. However, one of the limitations of this molecule is its instability, which can make it difficult to handle and store. Additionally, the synthesis method can be challenging, and the yield of the reaction can be low.
Direcciones Futuras
There are many potential future directions for research on 5-Phenyloxolane-2,3,4-trione. One area of interest is in the development of new drugs that target cancer cells. Another area of research is in the synthesis of other biologically active compounds using this molecule as a starting material. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this molecule. Finally, the development of new synthesis methods that improve the yield and stability of 5-Phenyloxolane-2,3,4-trione could lead to new applications in scientific research.
Métodos De Síntesis
The synthesis of 5-Phenyloxolane-2,3,4-trione involves the reaction between phenylglyoxal and hydrogen peroxide in the presence of a catalyst. The reaction proceeds via a free-radical mechanism and results in the formation of the desired product. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration.
Propiedades
Número CAS |
16416-27-6 |
|---|---|
Nombre del producto |
5-Phenyloxolane-2,3,4-trione |
Fórmula molecular |
C10H6O4 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
5-phenyloxolane-2,3,4-trione |
InChI |
InChI=1S/C10H6O4/c11-7-8(12)10(13)14-9(7)6-4-2-1-3-5-6/h1-5,9H |
Clave InChI |
OIYUNDWAIWJGBI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)C(=O)C(=O)O2 |
Sinónimos |
4-PDOB 4-phenyl-2,3-dioxo-2-buten-4-olide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



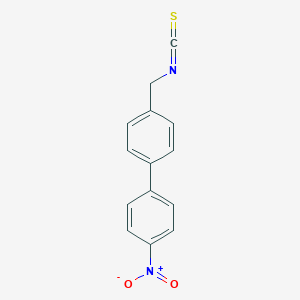
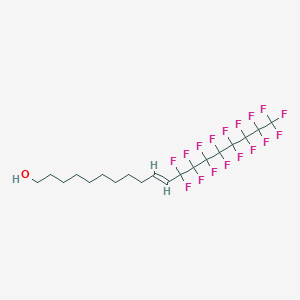
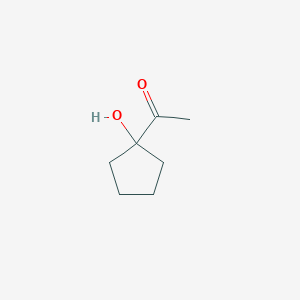
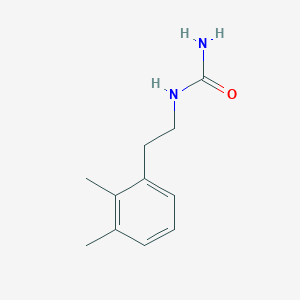
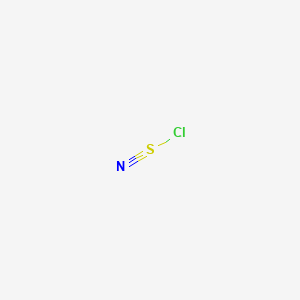
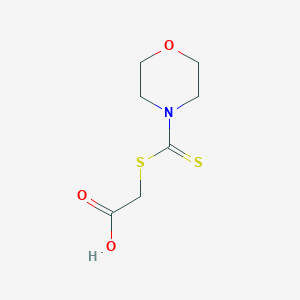
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
